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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

Get Quote

Primary CAS: 91447-89-1 Synonyms: 2-Chlorothioisonicotinamide; 2-Chloro-4-

pyridinecarbothioamide Molecular Formula: C₆H₅ClN₂S Molecular Weight: 172.64 g/mol

Executive Summary & Chemical Identity
2-Chloropyridine-4-carbothioamide (CAS 91447-89-1) is a critical thioamide scaffold used

primarily as a bioisostere in medicinal chemistry and a versatile intermediate for heterocycle

synthesis.[1] Structurally, it serves as a halogenated analog of the antitubercular drugs

Ethionamide and Prothionamide. Its unique reactivity profile—characterized by the electrophilic

2-chloro position and the nucleophilic/electrophilic thioamide group—makes it a linchpin in the

development of kinase inhibitors (e.g., MK-2 inhibitors) and novel antimycobacterial agents.
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Property Specification

Appearance Yellow to orange crystalline solid

Melting Point 174–176 °C (dec.)

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Predicted) ~11.68 (Thioamide NH)

LogP
~1.2 (Lipophilic enough for membrane

permeability)

Storage
-20°C, Inert atmosphere (Hygroscopic/Oxidation

sensitive)

Synthetic Methodology
The synthesis of 2-Chloropyridine-4-carbothioamide is most reliably achieved via the

thionation of its nitrile precursor, 2-Chloro-4-cyanopyridine (CAS 33252-30-1). While

Lawesson’s reagent is a common choice, the NaSH/MgCl₂ method is preferred for industrial

scalability and "green" chemistry compliance as it avoids the generation of difficult-to-remove

organophosphorus byproducts.
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Figure 1: Magnesium-catalyzed thionation pathway avoiding H₂S gas handling.

Detailed Experimental Protocol
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Objective: Synthesis of 2-Chloropyridine-4-carbothioamide from 2-Chloro-4-cyanopyridine.

Reagents:

2-Chloro-4-cyanopyridine (1.0 eq)[2][3][4]

Sodium hydrosulfide hydrate (NaSH, 70%, 2.0 eq)

Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.0 eq)

Dimethylformamide (DMF, anhydrous)

Procedure:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

2-Chloro-4-cyanopyridine (10 mmol) in DMF (20 mL).

Activation: Add MgCl₂·6H₂O (10 mmol) to the solution. The Mg²⁺ ion coordinates with the

nitrile nitrogen, increasing the electrophilicity of the cyano carbon.

Thionation: Add NaSH (20 mmol) in a single portion. The mixture will likely turn green/dark

due to the formation of the thioamide-magnesium complex.

Reaction: Stir the reaction mixture at room temperature (25°C) for 3–6 hours. Monitor via

TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the nitrile peak.

Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The acidic

environment breaks the Mg-complex and precipitates the free thioamide.

Purification: Filter the yellow precipitate. Wash copiously with water to remove residual DMF

and salts. Recrystallize from Ethanol/Water if purity is <95%.

Critical Control Points:

Temperature: Do not exceed 60°C; thermal degradation of the thioamide to the nitrile or

hydrolysis to the amide can occur.
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pH Control: The quench must be acidic (pH < 3) to ensure full protonation of the thioimidate

intermediate.

Applications in Medicinal Chemistry
2-Chloropyridine-4-carbothioamide is not merely an end-product but a "linchpin"

intermediate. Its dual-functionality allows for divergent synthesis strategies.

Strategic Utility Map
Domain Application Logic Mechanism / Target

Antituberculars Bioisostere of Ethionamide

Activation by EthA enzyme to

form NAD-adducts, inhibiting

InhA (mycolic acid synthesis).

Kinase Inhibitors Thiazole formation (Hantzsch)

Reaction with α-haloketones

yields 2-(2-chloropyridin-4-

yl)thiazoles, a scaffold for MK-

2 and EGFR inhibitors.

Fragment-Based Design Halogen Bonding

The 2-Cl substituent provides a

handle for halogen bonding

interactions in the ATP-binding

pocket of kinases.

Hantzsch Thiazole Synthesis Workflow (DOT)
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Figure 2: Divergent synthesis of kinase inhibitors utilizing the thioamide and chloro-pyridine

handles.

Analytical Characterization
To validate the synthesis, the following spectral data are expected. The presence of the

thioamide protons and the preservation of the chloropyridine ring are key.

¹H NMR (DMSO-d₆, 400 MHz):

δ 10.15 (br s, 1H, CSNH₂ - anti)

δ 9.70 (br s, 1H, CSNH₂ - syn)

δ 8.50 (d, J=5.1 Hz, 1H, Py-H6)

δ 7.85 (s, 1H, Py-H3)

δ 7.75 (d, J=5.1 Hz, 1H, Py-H5)

Note: The broad singlets for NH₂ are characteristic of restricted rotation around the C-N

bond in thioamides.
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¹³C NMR (DMSO-d₆, 100 MHz):

δ ~198.0 (C=S, Thioamide carbonyl)

δ ~150.0 (C-Cl, C2)

δ ~149.5 (C6)

δ ~148.0 (C4)

δ ~122.0 (C3)

δ ~120.5 (C5)

Mass Spectrometry (ESI+):

[M+H]⁺ = 172.99 / 174.99 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling
H₂S Evolution: Although the MgCl₂ method suppresses free H₂S gas, acidification steps can

release trace hydrogen sulfide. Always work in a functioning fume hood.

Skin Sensitization: Thioamides are known sensitizers. Double-gloving (Nitrile) is

recommended.

Storage: Store under Argon/Nitrogen at -20°C. The compound is prone to oxidative

desulfurization to the amide (2-Chloropyridine-4-carboxamide) upon prolonged exposure to

air and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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